

A Comparative Guide to CDK2 Inhibitors: Featuring PF-07104091

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Compound of Interest

Compound Name: Cdk2-IN-19

Cat. No.: B12392146

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Disclaimer: This guide provides a detailed overview and comparison of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with a specific focus on the clinical-stage compound PF-07104091. Despite extensive searches, specific and detailed experimental data for a compound designated "**Cdk2-IN-19**" is not readily available in the public domain. Therefore, a direct, data-driven comparison with PF-07104091 cannot be provided at this time. This guide will instead focus on a comprehensive analysis of PF-07104091 and present generalized experimental protocols and workflows applicable to the characterization of any CDK2 inhibitor.

Introduction to CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.^{[1][2][3]} Its activity is crucial for the initiation of DNA replication.^{[2][4]} Dysregulation of the CDK2 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.^{[5][6][7]} CDK2 inhibitors are a class of small molecules designed to block the kinase activity of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells.^{[6][8]}

In-Depth Look: PF-07104091 (Tegtociclib)

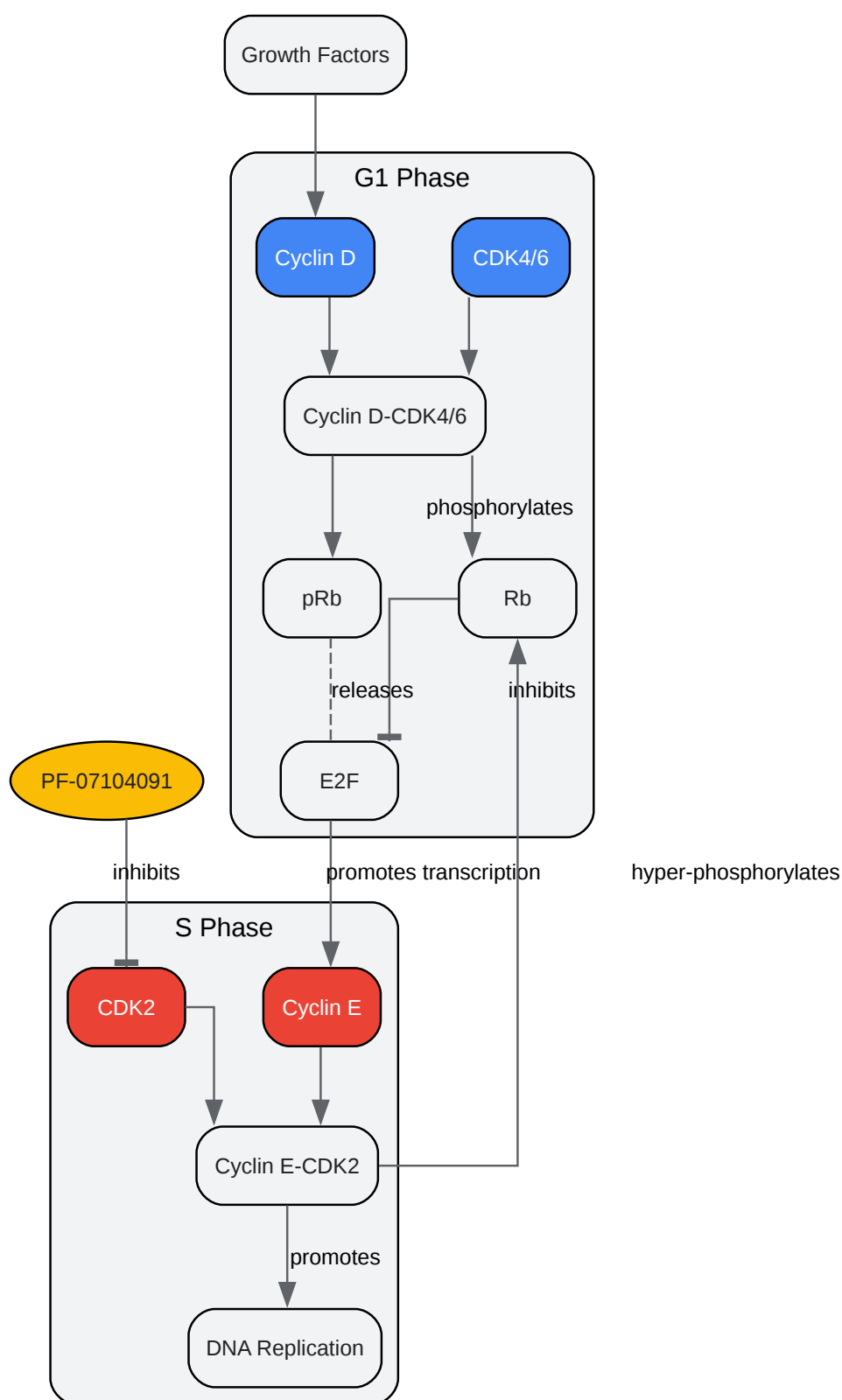
PF-07104091, also known as tegtociclib, is an orally bioavailable and selective inhibitor of CDK2 currently under clinical investigation.^{[8][9][10]} It has shown promising anti-tumor activity, particularly in cancers with cyclin E1 (CCNE1) amplification and in hormone receptor-positive (HR+)/HER2- breast cancer that has developed resistance to CDK4/6 inhibitors.^{[5][11]}

Mechanism of Action

PF-07104091 selectively binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates, most notably the Retinoblastoma (Rb) protein.^[8]^[9] This inhibition of Rb phosphorylation prevents the release of the E2F transcription factor, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.^[5]^[9]

Signaling Pathway of CDK2

The following diagram illustrates the central role of CDK2 in the cell cycle and the point of intervention for inhibitors like PF-07104091.



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Caption: CDK2 Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for PF-07104091.

Table 1: In Vitro Kinase Inhibitory Activity of PF-07104091

Target	Ki (nM)
CDK2/cyclin E1	1.16
GSK3β	537.81
CDK1/cyclin A2	110
CDK4/cyclin D1	238
CDK6/cyclin D3	465
CDK9	117
Data sourced from MedchemExpress.[12]	

Table 2: Clinical Efficacy of PF-07104091 Monotherapy in HR+/HER2- Metastatic Breast Cancer (Phase 1/2a Study)

Parameter	Value
Patient Population	Heavily pretreated HR+/HER2- mBC, progressed on CDK4/6i
Partial Response (PR)	18.8% (3/16 patients)
Stable Disease (SD)	37.5% (6/16 patients)
Disease Control Rate	61.5%
Data from a first-in-human Phase 1/2a study (NCT04553133).[13][14]	

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of kinase inhibitors. Below are generalized methodologies for key experiments.

Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the activity of the target kinase.

- **Reagents and Materials:** Recombinant human CDK2/cyclin E1 enzyme, substrate peptide (e.g., a derivative of histone H1), ATP, kinase buffer, and the test inhibitor (PF-07104091 or **Cdk2-IN-19**).
- **Procedure:**
 - The test inhibitor is serially diluted to various concentrations.
 - The kinase, substrate, and inhibitor are incubated together in the kinase buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - After a set incubation period, the reaction is stopped.
 - The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (^{32}P -ATP), fluorescence polarization, or luminescence-based ATP detection (e.g., Kinase-Glo®).[\[15\]](#)
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (K_i) is calculated by fitting the dose-response data to a suitable model.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.

- **Cell Lines:** A panel of cancer cell lines, including those with known genetic alterations such as CCNE1 amplification (e.g., OVCAR-3) and those without.[\[16\]](#)[\[17\]](#)
- **Procedure:**
 - Cells are seeded in 96-well plates and allowed to adhere overnight.

- The cells are treated with a range of concentrations of the test inhibitor.
- After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT, resazurin, or CellTiter-Glo®.
- Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50) is determined.

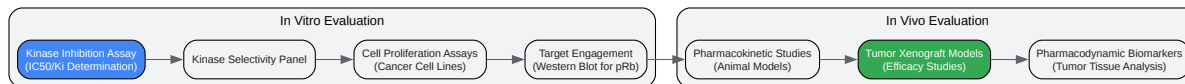
Western Blotting for Target Engagement

This technique is used to confirm that the inhibitor is engaging its target within the cell and affecting downstream signaling.

- Procedure:
 - Cancer cells are treated with the inhibitor for a specified duration.
 - The cells are lysed, and the protein concentration is determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies against key proteins in the CDK2 pathway, such as phospho-Rb (Ser807/811), total Rb, cyclin E, and CDK2.
 - A loading control (e.g., β -actin or GAPDH) is used to ensure equal protein loading.
 - The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
- Analysis: A reduction in the levels of phosphorylated Rb in inhibitor-treated cells compared to control cells indicates target engagement.[\[18\]](#)

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a CDK2 inhibitor.



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Caption: Preclinical Evaluation Workflow for CDK2 Inhibitors.

Conclusion

PF-07104091 is a potent and selective CDK2 inhibitor with demonstrated preclinical and early clinical activity. Its development highlights the therapeutic potential of targeting CDK2 in specific cancer contexts, such as those with CCNE1 amplification or acquired resistance to CDK4/6 inhibitors. While a direct comparison with "**Cdk2-IN-19**" is not possible due to the lack of available data for the latter, the experimental frameworks provided in this guide offer a robust methodology for the evaluation and comparison of any novel CDK2 inhibitor. Future research and the publication of data on emerging CDK2 inhibitors will be crucial for a more comprehensive understanding of the therapeutic landscape for this important cancer target.

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